molecular formula C12H12N2O5 B1682016 Temodox CAS No. 34499-96-2

Temodox

Cat. No. B1682016
CAS RN: 34499-96-2
M. Wt: 264.23 g/mol
InChI Key: LCXUVCBDYBZRGC-UHFFFAOYSA-N
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Description

Temodox, also known as CP 22341, is a bioactive chemical.

Scientific Research Applications

1. Combination Therapy in Cancer Treatment

Temodox, known as temozolomide, has been explored for its potential in combination therapy for various cancers. A study by Tamaskar et al. (2008) investigated the combination of docetaxel and temozolomide in patients with metastatic cancers. This combination was found to be well-tolerated, suggesting that these agents can be safely combined for potential phase II trials in cancer treatment (Tamaskar et al., 2008).

2. Treatment of Pituitary Neoplasms

Syro et al. (2011) documented the efficacy of temozolomide in treating pituitary adenomas and carcinomas. The study highlighted temozolomide’s mechanism of action, involving DNA methylation, and noted its effectiveness in the treatment of aggressive pituitary tumors (Syro et al., 2011).

3. Monitoring DNA Damage and Repair Enzyme Activity

Research by Plummer et al. (2005) focused on the pharmacodynamics of temozolomide in patients with metastatic melanoma, particularly its effect on DNA integrity and repair enzymes like O6-alkylguanine alkyltransferase (ATase) and poly(ADP-ribose) polymerase-1 (PARP-1). This study is crucial in understanding temozolomide's mechanism at the molecular level (Plummer et al., 2005).

4. Application in Glioblastoma Multiforme

The study by Stupp et al. (2002) highlighted temozolomide's potential in treating glioblastoma multiforme (GBM). They examined the safety and efficacy of temozolomide combined with radiation therapy, followed by adjuvant temozolomide, demonstrating promising survival outcomes in patients with newly diagnosed GBM (Stupp et al., 2002).

5. Investigating Resistance Mechanisms

Understanding temozolomide resistance is crucial for improving treatment strategies. Lee (2016) reviewed the characteristics and mechanisms of temozolomide resistance in glioblastoma multiforme cell lines, providing insights into potential treatment options for resistant GBMs (Lee, 2016).

properties

IUPAC Name

2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXUVCBDYBZRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188051
Record name Temodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temodox

CAS RN

34499-96-2
Record name Temodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMODOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P41KX11BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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